molecular formula C14H14O5 B1248956 Guignardic acid

Guignardic acid

Cat. No. B1248956
M. Wt: 262.26 g/mol
InChI Key: UDHDTCIFHXXHPE-MSKHEQNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guignardic acid is a natural product found in Guignardia with data available.

Scientific Research Applications

Phytotoxicity and Plant Pathology

Guignardic acid, identified as a secondary metabolite from Guignardia bidwellii, exhibits significant phytotoxic activities. It has been found in the extracts of cultures from G. bidwellii and plays a role in the infection process of this fungus on plants like Vitis vinifera (grapevine). The presence of guignardic acid in planta of G. bidwellii-infected leaves indicates its potential role as a virulence factor in the formation of lesions upon infection (Buckel et al., 2017). Additionally, phenguignardic acid, a related compound, has been studied for its phytotoxic and antimicrobial activities, suggesting a role in the defense mechanisms of plants against pathogens (Molitor et al., 2012).

Biochemical Synthesis and Structural Analysis

Guignardic acid has been the subject of structural and synthetic studies to understand its chemical properties and potential applications. It is synthesized from deamination products of amino acids such as phenylalanine and valine. The compound’s structure has been elucidated using spectroscopic data, and its synthesis has provided insights into its biochemical properties (Rodrigues-Heerklotz et al., 2001). The successful synthesis of guignardic acid and its analogs also allows for further exploration of its biological activities and potential applications in various fields.

Potential Applications in Agriculture

The phytotoxic nature of guignardic acid suggests potential applications in agriculture, particularly in the development of new herbicides of natural origin. The ability of guignardic acid to inhibit the growth of certain plants could be harnessed to control unwanted vegetation or in the study of plant-pathogen interactions. This aspect is particularly relevant in the context of sustainable agriculture and the search for eco-friendly pest management strategies (Molitor & Beyer, 2014).

properties

Product Name

Guignardic acid

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(2S,4Z)-4-benzylidene-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-9(2)14(13(16)17)18-11(12(15)19-14)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)/b11-8-/t14-/m0/s1

InChI Key

UDHDTCIFHXXHPE-MSKHEQNASA-N

Isomeric SMILES

CC(C)[C@@]1(O/C(=C\C2=CC=CC=C2)/C(=O)O1)C(=O)O

Canonical SMILES

CC(C)C1(OC(=CC2=CC=CC=C2)C(=O)O1)C(=O)O

synonyms

guignardic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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